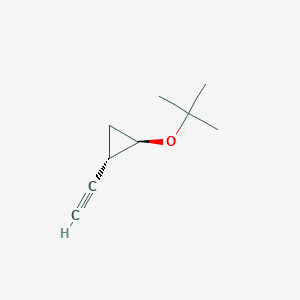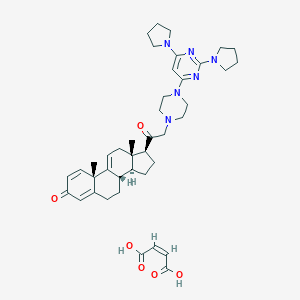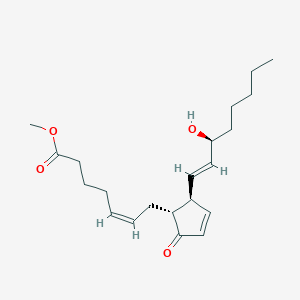
(3R,4R)-1-benzylpyrrolidine-3,4-diamine
Übersicht
Beschreibung
(3R,4R)-1-benzylpyrrolidine-3,4-diamine, also known as BPD, is an organic compound belonging to the class of pyrrolidines. It is a chiral diamine with two asymmetric carbon atoms, and it is used as a chiral ligand in asymmetric synthesis. BPD has been found to have a wide range of applications in the medical, agricultural, and pharmaceutical industries, and it has been extensively studied for its potential use in the laboratory.
Wissenschaftliche Forschungsanwendungen
However, it’s worth noting that compounds with similar structures, such as those containing pyrrolidine rings, are often studied in various fields of science due to their potential biological activities. For instance, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .
In the field of neuroscience, compounds similar to “(3R,4R)-1-benzylpyrrolidine-3,4-diamine” could potentially be involved in the study of tau proteins, which play a crucial role in neurodegenerative diseases .
In biochemistry, a compound named “2R,5R-Dihydroxymethyl-3R,4R-dihydroxypyrrolidine” was isolated from the fermentation broth of Streptomyces sp. KSC-5791 .
In pharmacology, compounds like FK506, a potent immunosuppressant, neuroprotective agent, and nerve regenerator, have been shown to block T cell proliferation .
In medicine, the study of 3R and 4R tau seeds has been linked to the early stages of Alzheimer’s disease .
Pyrene-based Metal Organic Frameworks (MOFs)
Pyrene is a widely investigated aromatic hydrocarbon due to its unique optical and electronic properties. Pyrene-based ligands have been attractive for the synthesis of MOFs. These MOFs have shown promising results in several applications, including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications, and bio-medical applications .
Imidazo [1,2- a ]pyrazine
This compound acts as a versatile scaffold in organic synthesis and drug development. It has shown reactivity and multifarious biological activity .
Eigenschaften
IUPAC Name |
(3R,4R)-1-benzylpyrrolidine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARQVUKBKMUPY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466607 | |
| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-benzylpyrrolidine-3,4-diamine | |
CAS RN |
140134-21-0 | |
| Record name | (3R,4R)-1-Benzylpyrrolidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-(-)-3,4-Diamino-1-benzylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)


